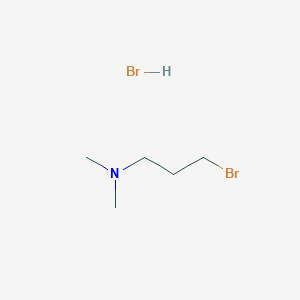

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (3-Br-N,N-DMPH) is an organic compound that has been widely studied for its potential applications in scientific research. It is an amine that is used as a nucleophile in organic synthesis, and it is also used as a reagent for the synthesis of various compounds. The hydrobromide salt of 3-Br-N,N-DMPH is an important tool in organic synthesis, as it can be used to form a variety of compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antidepressant Agent Synthesis

- A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound related to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, were synthesized and evaluated for potential antidepressant activity. These compounds, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, were found to have significant activity in biochemical and pharmacological animal models of depression, with a notable lack of anticholinergic side effects (Clark et al., 1979).

UV Spectrophotometric Assay in Stability Studies

- The second-derivative UV spectrophotometry method was used to determine the stability of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone, a compound structurally similar to this compound. This method proved useful for stability studies and offered reliable data for the intact drug and its degradation products (Dabbene et al., 1997).

CO2 Capture in Ionic Liquids

- A new room temperature ionic liquid was created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid, with an appended amine group, showed reversible interaction with CO2, effectively sequestering the gas as a carbamate salt. It demonstrated efficiency comparable to commercial amine sequestering agents for CO2 capture, with the advantage of being nonvolatile and not requiring water to function (Bates et al., 2002).

Catalyst in Knoevenagel Condensation

- An ionic liquid containing a basic amino group, synthesized using N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, was grafted onto mesoporous silicas. It proved to be an efficient and reusable catalyst for Knoevenagel condensation in aqueous media, showing higher efficiency and reusability than similar pure basic task-specific ionic liquids (Zhao et al., 2010).

Safety and Hazards

Safety precautions for handling 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylpropan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBJSERXBDUKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602848 |

Source

|

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5845-30-7 |

Source

|

| Record name | 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)dimethylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)